Mif-IN-3

Chemical identity verification MIF inhibitor classification CAS registry specificity

Reproducible MIF inhibition research requires chemically defined, patent-traceable compounds-not generic analogues. Mif-IN-3 (CAS 2756410-83-8) is specifically compound 31 from WO2021258272A1, an oxadiazole-piperidine scaffold inhibitor. - **Patent provenance**: Fully documented synthetic route; enables citable, reproducible outcomes. - **Structural orthogonality**: Distinct from isoxazoline (ISO-1) or pyrimidine (4-IPP) tools for SAR panels. - **Quality control**: ≥98% (HPLC) with batch-specific CoA; minimizes batch-to-batch drift.

Molecular Formula C20H20N4O5S
Molecular Weight 428.5 g/mol
Cat. No. B12422130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMif-IN-3
Molecular FormulaC20H20N4O5S
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2CCCC(C2)C(=O)O)C(=O)NC3=NN=C(O3)C4=CC=CS4
InChIInChI=1S/C20H20N4O5S/c1-28-15-10-13(24-8-2-4-12(11-24)19(26)27)6-7-14(15)17(25)21-20-23-22-18(29-20)16-5-3-9-30-16/h3,5-7,9-10,12H,2,4,8,11H2,1H3,(H,26,27)(H,21,23,25)
InChIKeyDDYQIVGQBXREES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MIF-IN-3 Chemical Identity and Baseline Characterization


MIF-IN-3 (CAS 2756410-83-8) is a synthetic small-molecule inhibitor targeting macrophage migration inhibitory factor (MIF), a pleiotropic pro-inflammatory cytokine and tautomerase enzyme implicated in immune dysregulation, autoimmunity, and oncogenesis [1]. The compound was disclosed as compound 31 in patent WO2021258272A1 and is commercially supplied as a migration inhibitory factor (MIF) inhibitor/antagonist for research applications in immune inflammation-related diseases [2]. MIF-IN-3 belongs to a structurally distinct chemical class (1,3,4-oxadiazole-containing scaffold, molecular formula C20H20N4O5S, MW 428.46) compared to classical MIF tautomerase site binders such as ISO-1 (isoxazoline) and 4-IPP (iodo-pyrimidine) . While publicly disclosed potency and selectivity data for MIF-IN-3 remain limited at the time of this analysis, its inclusion in a recent patent filing indicates emerging interest within MIF inhibitor development programs [2].

Scaffold 1,3,4-oxadiazole core with thiophene substituent
Identity Patent-defined compound 31 (WO2021258272A1)
Use MIF pathway signaling studies (research context)

MIF-IN-3: Differentiation from Related Inhibitors


MIF inhibitors constitute a chemically and mechanistically heterogeneous class whose members differ substantially in binding mode (orthosteric tautomerase site vs. allosteric site), target selectivity (MIF-1 vs. MIF-2/D-DT), and covalent vs. non-covalent mechanism of action, making generic substitution scientifically unsound [1]. For instance, the widely used reference inhibitor ISO-1 binds the tautomerase active site reversibly with modest micromolar potency (IC50 ~7 μM), whereas 4-IPP acts as a covalent suicide substrate that irreversibly modifies the MIF N-terminal proline residue, yielding distinct pharmacodynamic profiles [2]. Even compounds sharing the "MIF-IN" nomenclature are not interchangeable: MIF-IN-3bb (CAS 1663475-35-1) is a structurally distinct entity (C24H15FN4O4, MW 442.4) with a fundamentally different chemical scaffold and documented picomolar-range binding affinity (Ki = 57 nM) that exceeds the potency of MIF-IN-3 by an undetermined margin [3]. Substituting one MIF inhibitor for another without compound-specific validation of potency, selectivity, and cellular activity introduces uncontrolled experimental variables that can compromise reproducibility and confound data interpretation.

Oxadiazole scaffold inhibitors differ structurally from isoxazoline or pyrimidine-based MIF compounds, limiting direct biological extrapolation.
Mechanism of MIF antagonism (active-site vs. allosteric vs. covalent) varies widely; functional substitution without validation may shift experimental outcomes.
Patent-defined identity ensures traceable procurement; ambiguous vendor catalog entries may not provide the same structural certainty.

MIF-IN-3 Quantitative Differentiation Evidence


Oxadiazole vs. Isoxazoline Chemotype Divergence

MIF-IN-3 (CAS 2756410-83-8) and MIF-IN-3bb (CAS 1663475-35-1) are chemically distinct compounds with different molecular formulas, molecular weights, and structural scaffolds, yet are frequently conflated in procurement due to nomenclature similarity. MIF-IN-3 possesses a 1,3,4-oxadiazole core with piperidine-3-carboxylic acid moiety (C20H20N4O5S, MW 428.46 g/mol), whereas MIF-IN-3bb is a biaryltriazole derivative (C24H15FN4O4, MW 442.4 g/mol) [1][2]. This scaffold distinction is critical because the biaryltriazole class (including MIF-IN-3bb) has been crystallographically characterized and exhibits sub-100 nM binding affinity, whereas MIF-IN-3's oxadiazole scaffold lacks publicly reported target engagement metrics [2].

Chemotype
Context-dependent
Target: 1,3,4-oxadiazole core
Comparator: isoxazoline scaffold
Difference: no structural homology
Scaffold identity may limit biological extrapolation
Classification from IUPAC/SMILES
Chemical identity verification MIF inhibitor classification CAS registry specificity Procurement quality control

Patent-Defined Identity vs. Ambiguous Definitions

While MIF-IN-3 itself lacks publicly disclosed potency data, the structurally related biaryltriazole chemotype represented by MIF-IN-3bb demonstrates dramatically enhanced target engagement compared to the widely used reference inhibitor ISO-1. In direct enzymatic assays using recombinant human MIF, MIF-IN-3bb exhibits a Ki of 57 nM, which is >1000-fold more potent than (R)-ISO-1 (estimated Ki ≈ 57–85 μM based on reported IC50 values) . The >1000-fold potency differential establishes a new benchmark for MIF tautomerase site engagement that procurement decisions for high-sensitivity MIF inhibition studies should reference when evaluating compound selection [1].

Patent Identity
Source review
Target: compound 31 in WO2021258272A1
Comparator: MIF-IN-2 less defined
Difference: patent documentation depth
Supports citable procurement identity
Verify patent disclosure
MIF tautomerase inhibition enzymatic assay binding affinity biaryltriazole inhibitor

MIF-IN-3 vs. MIF-IN-3bb Differentiation

Among MIF tautomerase inhibitors with publicly reported quantitative data, MIF-IN-3bb demonstrates >200-fold greater inhibitory potency than Orita-13, a chromen-4-one scaffold inhibitor. Orita-13 exhibits a Ki of 17 μM, whereas MIF-IN-3bb achieves Ki = 57 nM under comparable recombinant human MIF enzyme assay conditions . This >200-fold difference represents a substantial improvement in target engagement that may translate to enhanced cellular activity at lower compound concentrations. The potency differential highlights the structure-activity relationship (SAR) advantage conferred by the biaryltriazole core relative to the chromen-4-one scaffold .

Tautomerase Activity
Head-to-head
Target: MIF-IN-3 — no reported Ki
Comparator: MIF-IN-3bb Ki 57 nM
Difference: MIF-IN-3bb is a characterized tautomerase inhibitor
Selection depends on assay endpoint
Distinct CAS numbers; confirm target assay
MIF tautomerase assay chromen-4-one inhibitor comparative enzymology MIF inhibitor ranking

Purity-Verified vs. Unspecified-Grade Procurement

MIF inhibitors exhibit variable selectivity between the two human MIF family isoforms: MIF-1 (canonical MIF) and MIF-2 (D-dopachrome tautomerase, D-DT). ISO-1, the prototypical MIF inhibitor, demonstrates broad activity against both isoforms with IC50 values of approximately 7 μM for MIF-1 and similar micromolar potency for MIF-2 . In contrast, 4-IPP inhibits both isoforms non-selectively via covalent modification, while specialized inhibitors like 4-CPPC achieve 13- to 17-fold selectivity for MIF-2 over MIF-1 [1]. Notably, MIF-IN-3bb and MIF-IN-3 have not undergone public disclosure of MIF-2 cross-reactivity or isoform selectivity profiling, representing a significant data gap for researchers studying MIF-2/D-DT-dependent pathways .

Purity Specification
Specification review
≥98% HPLC (vendor-reported)
Supports experimental reproducibility
Batch-specific COA recommended
MIF-2 selectivity D-dopachrome tautomerase isoform specificity target selectivity profiling

MIF-IN-3 Demonstrates Favorable LogP (2.4) and Physicochemical Properties for Cell-Based Assay Formulation

MIF-IN-3 exhibits physicochemical properties that support cell-based assay applications: calculated LogP of 2.4, hydrogen bond donor count of 2, hydrogen bond acceptor count of 9, and rotatable bond count of 6 [1]. The LogP value of 2.4 falls within the optimal range (1–3) for balancing aqueous solubility and passive membrane permeability, suggesting favorable cell penetration characteristics [2]. The compound is supplied as a solid at room temperature with ≥98% purity (HPLC) and demonstrates solubility in DMSO for stock solution preparation, with vendor-provided protocols for aqueous formulation using DMSO/Tween 80/saline mixtures . These properties contrast with earlier-generation MIF inhibitors that often exhibit suboptimal drug-like characteristics limiting their utility in cellular and in vivo models [2].

LogP physicochemical properties cell permeability DMSO solubility formulation compatibility

4-IPP Demonstrates 5- to 10-Fold Greater MIF Inhibition Potency Than ISO-1 in Cellular Migration Assays

Comparative cellular studies of MIF inhibitors reveal that 4-IPP (4-iodo-6-phenylpyrimidine), a covalent MIF inhibitor, exhibits 5- to 10-fold greater potency than ISO-1 in blocking MIF-dependent lung adenocarcinoma cell migration and anchorage-independent growth [1]. In cell-free dopachrome tautomerase assays, 4-IPP demonstrates IC50 ≈ 5 μM compared to ISO-1 IC50 ≈ 50 μM under identical conditions, representing an approximate 10-fold potency advantage . The enhanced cellular activity correlates with 4-IPP's covalent modification of the MIF N-terminal proline residue, which irreversibly inactivates the enzyme and produces sustained target engagement compared to the reversible binding of ISO-1 . This mechanistic distinction underscores that potency differences among MIF inhibitors in biochemical assays translate to functional differences in cell-based readouts.

MIF cellular assay lung cancer cell migration covalent MIF inhibitor 4-IPP ISO-1 comparison

MIF-IN-3 Application Scenarios


Oxadiazole Scaffold for MIF Signaling Studies

MIF-IN-3 is explicitly disclosed in patent WO2021258272A1 as a MIF inhibitor suitable for research applications in immune inflammation-related diseases [1]. This provides a documented rationale for deploying MIF-IN-3 in experimental models where MIF-dependent inflammatory pathways are implicated, including but not limited to: sepsis, rheumatoid arthritis, inflammatory bowel disease, and systemic lupus erythematosus . Researchers should note that while the compound's patent disclosure supports its intended use in immune-inflammation research, independent peer-reviewed validation of potency, selectivity, and in vivo efficacy remains absent from the public domain as of this analysis [1].

Pharmacological Profiling Across MIF Chemotypes

MIF-IN-3 represents one of the few commercially available MIF inhibitors built upon a 1,3,4-oxadiazole core scaffold, distinguishing it from the more extensively characterized isoxazoline (ISO-1), pyrimidine (4-IPP), biaryltriazole (MIF-IN-3bb), and chromen-4-one (Orita-13) chemotypes [1]. This structural uniqueness positions MIF-IN-3 as a valuable comparator compound in structure-activity relationship (SAR) studies aimed at exploring alternative MIF inhibitor binding modes and chemical space. Researchers conducting medicinal chemistry optimization of MIF-targeting ligands may utilize MIF-IN-3 as a reference point for oxadiazole-containing scaffolds, particularly given recent advances in structure-based pharmacophore modeling and molecular docking approaches for MIF inhibitor discovery .

Benchmark for MIF Inhibitor Development

The calculated physicochemical profile of MIF-IN-3 (LogP = 2.4; MW = 428.46; HBD = 2; HBA = 9) supports its use in cell-based assays requiring compound permeability and DMSO-to-aqueous buffer compatibility [1]. Vendor-supplied solubility and formulation guidance (DMSO stock solution with Tween 80/saline dilution) provides a validated starting point for assay development . However, investigators must independently validate the compound's cellular MIF inhibitory activity, as no peer-reviewed cellular potency data (IC50, EC50) have been published for MIF-IN-3. Positive controls using ISO-1 (IC50 ~7 μM in biochemical assays) or 4-IPP (5- to 10-fold enhanced cellular activity vs. ISO-1) are strongly recommended to establish assay sensitivity and benchmark compound performance .

Quality-Controlled MIF Inhibition Studies

MIF-IN-3 is commercially supplied with documented purity ≥98% as determined by HPLC, as reported by multiple vendors including MedChemExpress (HY-144195) and InvivoChem (V49352) [1]. This purity level meets the threshold for reproducible biochemical and cell-based research applications, minimizing confounding effects from impurities or degradation products. Procurement specialists should verify CAS number (2756410-83-8) rather than relying solely on product name to avoid confusion with structurally distinct compounds bearing similar nomenclature, particularly MIF-IN-3bb (CAS 1663475-35-1) . The compound's stability profile (solid at room temperature, storage at -20°C for 3 years as powder) facilitates long-term inventory management for research programs requiring consistent lot-to-lot performance .

Application
Selection Property
Validation Focus
MIF signaling pathway studies (oxadiazole scaffold)
Patent-defined oxadiazole scaffold
NF-κB/ERK phosphorylation endpoints
SAR profiling across MIF chemotypes
Oxadiazole-piperidine hybrid scaffold
Chemotype-specific pharmacological comparison
Medicinal chemistry benchmark
Patent-exemplified compound 31
SAR and novelty assessment
Reproducible MIF inhibition assays
Vendor-verified analytical purity
Batch-to-batch reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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